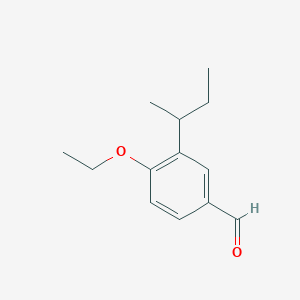

3-(Sec-butyl)-4-ethoxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-butan-2-yl-4-ethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-4-10(3)12-8-11(9-14)6-7-13(12)15-5-2/h6-10H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGLGDRRSJFBBBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=C(C=CC(=C1)C=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Central Role of Aldehyde Scaffolds in Organic Synthesis

The aldehyde functional group, characterized by a carbonyl center bonded to hydrogen and an R-group, is a linchpin in organic chemistry. wikipedia.orgnumberanalytics.com Its inherent polarity and the electrophilicity of the carbonyl carbon render it highly reactive and amenable to a wide array of chemical transformations. numberanalytics.com This reactivity makes aldehydes crucial intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials. numberanalytics.comnih.gov

Aldehyde scaffolds, particularly aromatic aldehydes, are prevalent in both natural and synthetic compounds. Naturally occurring examples like vanillin (B372448) and cinnamaldehyde (B126680) are prized for their sensory properties. wikipedia.org In the realm of synthetic chemistry, the aldehyde group serves as a versatile handle for constructing intricate molecular architectures through reactions such as nucleophilic additions, condensations, and oxidations. numberanalytics.com The strategic placement of various substituents on the benzaldehyde (B42025) ring allows for the fine-tuning of a molecule's steric and electronic properties, thereby influencing its biological activity and material characteristics. The analysis of large chemical databases reveals that a surprisingly small number of core molecular frameworks, or scaffolds, form the basis for a vast number of organic compounds, highlighting the importance of understanding and developing these fundamental structures. acs.org

Evolving Pathways: Synthesizing Substituted Benzaldehydes

The synthesis of substituted benzaldehydes has been a long-standing area of research, with methodologies evolving from classical, often harsh, conditions to more sophisticated and efficient strategies.

Early methods for introducing an aldehyde group onto an aromatic ring include the Gattermann, Gattermann-Koch, and Vilsmeier-Haack reactions. While foundational, these methods can be limited by the electronic nature of the aromatic substrate and may require stringent reaction conditions. nih.govgoogle.com

More contemporary approaches focus on efficiency, selectivity, and functional group tolerance. One-pot procedures, which combine multiple reaction steps without isolating intermediates, have gained significant traction for their ability to reduce waste and improve yields. rug.nlliberty.edu A notable example involves a two-step, one-pot reduction/cross-coupling sequence. This method utilizes a stable aluminum hemiaminal as a protected aldehyde precursor, which can then undergo a palladium-catalyzed cross-coupling with an organometallic reagent to introduce a variety of substituents. acs.orgresearchgate.net

Tandem reactions, where a single set of reagents initiates a cascade of transformations, also represent a powerful strategy for accessing complex benzaldehydes. liberty.edu Another innovative approach is the desaturative synthesis of aromatic aldehydes from non-aromatic precursors. This strategy employs a combination of enamine, photoredox, and cobalt catalysis to construct highly substituted cyclohexenecarbaldehyde cores that are subsequently aromatized. nih.gov

For the specific synthesis of alkoxy-substituted benzaldehydes, such as those with an ethoxy group, etherification of a corresponding hydroxybenzaldehyde is a common and effective method. For instance, the synthesis of 3-ethoxy-4-methoxybenzaldehyde (B45797) has been achieved by reacting isovanillin (B20041) with bromoethane (B45996) in the presence of a base and a phase-transfer catalyst. google.com A similar strategy could be envisioned for the synthesis of 3-(sec-butyl)-4-ethoxybenzaldehyde, starting from the corresponding 3-(sec-butyl)-4-hydroxybenzaldehyde. The introduction of the sec-butyl group itself can be accomplished through Friedel-Crafts alkylation or by using organometallic coupling reactions. orgsyn.org

Table 1: Physicochemical Properties of Related Benzaldehyde (B42025) Compounds

| Property | 3-(sec-Butyl)benzaldehyde | (S)-4-(sec-Butyl)benzaldehyde | 4-Ethoxybenzaldehyde (B43997) |

| Molecular Formula | C₁₁H₁₄O | C₁₁H₁₄O | C₉H₁₀O₂ |

| Molecular Weight | 162.23 g/mol | 162.23 g/mol | 150.17 g/mol |

| Boiling Point | Not available | Not available | 255 °C |

| Melting Point | Not available | Not available | 13-14 °C |

| Density | Not available | Not available | 1.08 g/mL at 25 °C |

| Refractive Index | Not available | Not available | n20/D 1.559 |

| Source | PubChem CID: 22044174 nih.gov | PubChem CID: 27798-94-3 nih.gov | Sigma-Aldrich sigmaaldrich.com |

This table presents data for structurally related compounds due to the limited availability of experimental data for this compound.

The Horizon of Complex Aromatic Aldehydes: Research and Applications

Strategic Retrosynthesis and Fragment Disconnections

A logical retrosynthetic analysis of this compound suggests several potential disconnection points. The primary disconnections involve the formyl, ethoxy, and sec-butyl groups attached to the aromatic core.

Established Chemical Synthesis Pathways

Several well-established chemical synthesis pathways have been developed for the preparation of substituted benzaldehydes like this compound. These methods often involve a sequence of reactions to introduce the various substituents onto the aromatic ring.

Alkylation Approaches for Aryl Ether Formation

The formation of the ethoxy group is a crucial step in the synthesis. This is typically achieved through Williamson ether synthesis, where the corresponding phenol (B47542), 3-sec-butyl-4-hydroxybenzaldehyde, is treated with an ethylating agent such as ethyl iodide or diethyl sulfate (B86663) in the presence of a base. The base, commonly sodium hydroxide (B78521) or potassium carbonate, deprotonates the phenolic hydroxyl group to form a phenoxide ion, which then acts as a nucleophile to displace the halide from the ethylating agent.

Alternatively, if the synthesis starts from a precursor without the sec-butyl group, such as 4-hydroxybenzaldehyde, the ethoxy group can be introduced first to form 4-ethoxybenzaldehyde (B43997), which is then subsequently functionalized with the sec-butyl group.

Formylation Strategies for Benzaldehyde Derivatives

The introduction of the aldehyde (formyl) group onto the aromatic ring is a key transformation in the synthesis of benzaldehyde derivatives. Several classical and modern formylation methods can be employed.

Vilsmeier-Haack Reaction : This is a widely used method for the formylation of electron-rich aromatic compounds. wikipedia.orgijpcbs.comorganic-chemistry.orgthieme-connect.de The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). wikipedia.orgijpcbs.com The electron-rich aromatic substrate, in this case, 2-sec-butyl-1-ethoxybenzene, attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium salt intermediate, which is then hydrolyzed to yield the desired aldehyde. wikipedia.orgthieme-connect.de The Vilsmeier-Haack reaction is generally mild and efficient for activated aromatic systems. ijpcbs.com

Gattermann Reaction : The Gattermann reaction and its modifications provide another route to formylating aromatic compounds. The classical Gattermann reaction uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst. Due to the toxicity of HCN, the Gattermann-Koch reaction, which uses carbon monoxide and HCl, is often preferred for simple aromatic hydrocarbons. thieme-connect.de For activated substrates like phenols and ethers, variations such as the Adams modification, which uses zinc cyanide and HCl, can be employed.

Introduction of the Sec-butyl Moiety via Aromatic Functionalization

The introduction of the sec-butyl group onto the aromatic ring can be accomplished through Friedel-Crafts alkylation. miracosta.edumnstate.eduedubirdie.comyoutube.com This electrophilic aromatic substitution reaction involves the reaction of an alkylating agent, such as 2-chlorobutane (B165301) or 2-butanol, with the aromatic substrate in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) or a strong protic acid like sulfuric acid. miracosta.edumnstate.eduyoutube.com

When starting with 4-ethoxybenzaldehyde, the Friedel-Crafts alkylation would introduce the sec-butyl group. The directing effects of the existing ethoxy and aldehyde groups are crucial for determining the position of the incoming sec-butyl group. The ethoxy group is an activating, ortho-, para-director, while the aldehyde group is a deactivating, meta-director. The powerful activating effect of the ethoxy group would direct the sec-butyl group to the ortho position (position 3).

It is important to note that Friedel-Crafts alkylations can sometimes be complicated by issues such as polyalkylation and carbocation rearrangements. youtube.com However, the use of a secondary carbocation like the sec-butyl cation is generally less prone to rearrangement compared to primary carbocations. miracosta.edu

Table 1: Comparison of Synthetic Strategies

| Strategy | Key Intermediate | Key Reactions | Advantages | Disadvantages |

| Formylation Last | 2-sec-butyl-1-ethoxybenzene | Friedel-Crafts Alkylation, Williamson Ether Synthesis, Vilsmeier-Haack/Gattermann Reaction | Good control over regioselectivity of formylation. | May require multiple steps to synthesize the intermediate. |

| Alkylation Last | 4-ethoxybenzaldehyde | Williamson Ether Synthesis, Friedel-Crafts Alkylation | Commercially available starting material. | Potential for polyalkylation and regioselectivity issues. |

| Etherification Last | 3-sec-butyl-4-hydroxybenzaldehyde | Friedel-Crafts Alkylation, Formylation, Williamson Ether Synthesis | Can utilize phenol as a starting material. | The phenolic hydroxyl group may need protection during other steps. |

Green Chemistry Principles and Advanced Synthetic Techniques

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods in organic chemistry. rjpn.orgnih.gov The synthesis of benzaldehyde derivatives is no exception, with a growing emphasis on the application of green chemistry principles. rjpn.orgrsc.org

Catalytic Reaction Systems

Catalytic reactions are at the forefront of green chemistry as they often lead to higher efficiency, selectivity, and reduced waste generation. rjpn.org

Palladium-catalyzed couplings : Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules. For the synthesis of substituted benzaldehydes, methods such as the palladium-catalyzed formylation of aryl halides or triflates have been developed. organic-chemistry.orgrsc.org These reactions can offer high yields and functional group tolerance under relatively mild conditions. For instance, an aryl halide precursor could be coupled with a formylating agent in the presence of a palladium catalyst. organic-chemistry.orgrsc.org Palladium-catalyzed C-H activation is another emerging strategy that could potentially be used to directly introduce the sec-butyl or formyl group onto the aromatic ring, avoiding the need for pre-functionalized substrates. rsc.org

Nanocatalysis : The use of nanocatalysts is a rapidly growing area in green synthesis. Nanoparticles often exhibit enhanced catalytic activity and selectivity due to their high surface-area-to-volume ratio. For the synthesis of benzaldehyde derivatives, nanocatalysts could be employed in various steps, such as hydrogenation, oxidation, or carbon-carbon bond-forming reactions, potentially leading to improved reaction rates and milder reaction conditions.

Table 2: Advanced Synthetic Techniques

| Technique | Description | Potential Application in Synthesis | Green Chemistry Advantages |

| Palladium-catalyzed Formylation | Introduction of a formyl group to an aryl halide/triflate using a palladium catalyst and a C1 source like CO or formic acid. organic-chemistry.orggoogle.com | Formylation of a 3-sec-butyl-4-ethoxy-substituted aryl halide. | High efficiency, broad substrate scope, and mild reaction conditions. google.com |

| C-H Activation/Functionalization | Direct functionalization of a C-H bond with the aid of a transition metal catalyst, such as palladium. rsc.org | Direct introduction of the sec-butyl or formyl group onto the ethoxybenzene core. | Atom economy, reduces the need for pre-functionalized starting materials. |

| Nanocatalysis | Use of catalysts in the nanometer size range to enhance reaction rates and selectivity. | Can be applied to various steps like alkylation, formylation, or etherification. | High catalytic activity, potential for catalyst recycling, and milder reaction conditions. |

Microwave-Assisted Organic Synthesis

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. By utilizing microwave irradiation, this method facilitates the rapid heating of polar molecules and solvents, often leading to dramatic reductions in reaction times and improvements in product yields compared to conventional heating methods. nih.govarkat-usa.org The mechanism involves the direct coupling of microwave energy with the molecules in the reaction mixture, leading to a rapid and uniform temperature increase that can overcome activation energy barriers more efficiently. nih.gov

In the context of synthesizing substituted benzaldehydes, MAOS can be applied to key steps such as alkylation, acylation, or formylation. For instance, a Friedel-Crafts acylation, a potential step in introducing the sec-butyl precursor, could be significantly expedited. Research on other heterocyclic and aromatic systems has shown that microwave irradiation not only shortens reaction times from hours to minutes but also enhances regioselectivity and product purity. nih.govarkat-usa.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Acylation Reaction

| Parameter | Conventional Heating (Reflux) | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | 4–8 hours nih.gov | 5–15 minutes nih.govarkat-usa.org |

| Product Yield | Moderate to Good arkat-usa.org | High to Excellent nih.govarkat-usa.org |

| Energy Input | High and sustained | Lower and targeted |

| Solvent Usage | Often requires larger volumes | Reduced solvent volume possible arkat-usa.org |

| Purity | By-products may form due to prolonged heating | Often results in higher purity products arkat-usa.org |

Ultrasound-Promoted Chemical Transformations

The application of ultrasound in chemical synthesis, often referred to as sonochemistry, utilizes the energy of acoustic cavitation to induce, accelerate, and modify chemical reactions. The collapse of cavitation bubbles generates localized hot spots with extreme temperatures and pressures, leading to the formation of highly reactive species. This technique is particularly noted for enhancing reaction rates and yields in both homogeneous and heterogeneous systems. nih.gov

For the synthesis of molecules like this compound, ultrasound can be particularly beneficial for promoting mass transfer in multi-phase reactions, such as those involving solid catalysts or immiscible reagents. Studies on various aromatic and heterocyclic compounds have demonstrated that ultrasound irradiation can lead to excellent yields in shorter reaction times compared to silent (non-sonicated) conditions. nih.gov It is considered a green chemistry approach as it can often be performed in aqueous media or with reduced catalyst loading. nih.gov For example, ultrasound has been successfully used to promote the synthesis of various substituted aromatic and heterocyclic compounds, achieving yields of over 90% in significantly less time than traditional methods. nih.govharvard.edu

Solvent-Free Reaction Conditions

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by minimizing or eliminating the use of volatile organic compounds. These conditions reduce environmental impact, decrease costs, and can sometimes lead to different reactivity and selectivity compared to solution-phase reactions.

Often, solvent-free conditions are coupled with energy sources like microwave irradiation or ultrasound. nih.gov Microwave-assisted solvent-free synthesis has proven to be a highly efficient method, combining the benefits of rapid heating with the advantages of solvent elimination. arkat-usa.org Similarly, ultrasound has been employed for syntheses under solventless conditions, particularly for preparing biologically active heterocyles. nih.gov While specific solvent-free protocols for this compound are not detailed in the literature, the principles are broadly applicable to aromatic substitution reactions, offering a pathway to more sustainable synthetic processes.

Precursor Compounds and Reaction Intermediates in this compound Synthesis

Derivatives of 4-Ethoxybenzaldehyde as Core Building Blocks

The most logical starting material for the synthesis of this compound is 4-ethoxybenzaldehyde itself. This compound provides the core aromatic ring already functionalized with two of the three required substituents: the ethoxy group at position 4 and the aldehyde (formyl) group at position 1. The presence of these groups is critical as they govern the regioselectivity of the subsequent substitution step needed to install the sec-butyl group. Other substituted benzaldehydes, such as salicylaldehyde (B1680747) derivatives, have been widely used as building blocks for constructing more complex molecules, highlighting the general utility of this approach in organic synthesis. rsc.org

Synthetic Pathways to the Sec-butyl Substituent on Aromatic Rings

Introducing an alkyl group, such as sec-butyl, onto a benzene (B151609) ring is a classic transformation in organic chemistry, typically approached via a Friedel-Crafts reaction. youtube.commasterorganicchemistry.com However, direct Friedel-Crafts alkylation with a sec-butyl halide is often problematic due to the propensity of the intermediate secondary carbocation to rearrange to more stable isomers.

A more reliable and controlled method involves a two-step sequence:

Friedel-Crafts Acylation: The aromatic ring is first acylated with an appropriate acyl chloride or anhydride, such as 2-methylbutanoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. youtube.com This installs an acyl group, which is a meta-director and deactivates the ring, preventing poly-acylation. masterorganicchemistry.comyoutube.com

Reduction of the Acyl Group: The resulting ketone is then reduced to the corresponding alkyl group. Standard methods for this reduction include the Clemmensen reduction (using a zinc-mercury amalgam in hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). youtube.comyoutube.com This two-step acylation-reduction sequence reliably produces the desired sec-butyl substituent without the risk of skeletal rearrangement. youtube.com

Table 2: Comparison of Synthetic Pathways for Introducing a Sec-butyl Group

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Direct Friedel-Crafts Alkylation | One-step reaction of the aromatic ring with a sec-butyl halide and a Lewis acid. | Fewer synthetic steps. | High risk of carbocation rearrangement leading to isomeric by-products (e.g., tert-butyl). |

| Friedel-Crafts Acylation followed by Reduction | Two-step sequence involving acylation with 2-methylbutanoyl chloride, followed by reduction of the ketone. youtube.comyoutube.com | No carbocation rearrangement, leading to a single, well-defined product. The acyl group's deactivating nature prevents polysubstitution. masterorganicchemistry.com | Requires an additional synthetic step (reduction). |

Aldehyde Group Reactivity: Mechanistic Insights and Product Diversification

The aldehyde group in this compound is a primary site for a variety of chemical transformations, primarily involving nucleophilic additions to the electrophilic carbonyl carbon. These reactions are fundamental to constructing more complex molecular architectures.

Nucleophilic Addition Reactions (e.g., Knoevenagel Condensations, Biginelli Reactions, Schiff Base Formation)

Nucleophilic addition reactions at the aldehyde carbonyl are central to the synthetic utility of this compound, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Knoevenagel Condensation: This reaction involves the condensation of this compound with compounds containing an active methylene (B1212753) group, such as malonic esters or malononitrile. The reaction is typically catalyzed by a weak base, like piperidine (B6355638) or an amine with acetic acid. nih.govscielo.br The process begins with the deprotonation of the active methylene compound to form a nucleophilic enolate, which then attacks the aldehyde's carbonyl carbon. Subsequent dehydration yields a stable α,β-unsaturated product. nih.gov The use of different active methylene compounds allows for the synthesis of a diverse range of derivatives.

Table 1: Representative Knoevenagel Condensation Products of this compound

| Active Methylene Compound | Catalyst System | Product |

|---|---|---|

| Diethyl malonate | Piperidine/Acetic Acid | Diethyl 2-((3-(sec-butyl)-4-ethoxyphenyl)methylene)malonate |

| Malononitrile | Piperidine | 2-((3-(sec-butyl)-4-ethoxyphenyl)methylene)malononitrile |

Biginelli Reaction: This is a one-pot, three-component reaction that synthesizes 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are valuable in medicinal chemistry. wikipedia.orgnih.gov In this reaction, this compound is treated with a β-ketoester (e.g., ethyl acetoacetate) and urea (B33335) (or thiourea) under acidic conditions. wikipedia.orgorganic-chemistry.org The proposed mechanism often starts with the acid-catalyzed condensation of the aldehyde and urea to form an N-acylimine intermediate. organic-chemistry.org This is followed by the nucleophilic addition of the ketoester enol and subsequent cyclization and dehydration to yield the final heterocyclic product. wikipedia.orgorganic-chemistry.org

Table 2: Biginelli Reaction with this compound

| β-Dicarbonyl Compound | Urea/Thiourea (B124793) | Catalyst | Product |

|---|---|---|---|

| Ethyl acetoacetate | Urea | HCl or Lewis Acid (e.g., Yb(OTf)₃) | 5-(Ethoxycarbonyl)-4-(3-(sec-butyl)-4-ethoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one |

Schiff Base Formation: The reaction of this compound with primary amines leads to the formation of imines, commonly known as Schiff bases. This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. nih.gov Subsequent acid- or base-catalyzed dehydration of this intermediate yields the C=N double bond of the Schiff base. nih.gov This reaction is reversible and is often driven to completion by removing the water formed. nih.gov Schiff bases are versatile intermediates in organic synthesis.

Table 3: Schiff Base Derivatives of this compound

| Primary Amine | Reaction Conditions | Product (Schiff Base) |

|---|---|---|

| Aniline | Ethanol, reflux | (E)-N-(3-(sec-butyl)-4-ethoxybenzylidene)aniline |

| Benzylamine | Toluene, Dean-Stark trap | (E)-N-(3-(sec-butyl)-4-ethoxybenzylidene)-1-phenylmethanamine |

Selective Oxidation Pathways

The aldehyde group is readily oxidized to a carboxylic acid, a transformation that provides access to another important class of compounds, including esters and amides. The oxidation of this compound to 3-(sec-butyl)-4-ethoxybenzoic acid can be achieved using various oxidizing agents. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid (formed from Na₂Cr₂O₇/H₂SO₄) are effective but can be harsh. youtube.com Milder, more selective methods are often preferred, such as the Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO₂) buffered with a phosphate, or Tollens' reagent ([Ag(NH₃)₂]⁺), which provides a classic qualitative test for aldehydes.

Table 4: Reagents for the Oxidation of this compound

| Reagent(s) | Conditions | Product |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Basic, then acidic workup | 3-(sec-butyl)-4-ethoxybenzoic acid |

| Sodium Chlorite (NaClO₂), NaH₂PO₄ | t-Butanol/water | 3-(sec-butyl)-4-ethoxybenzoic acid |

Controlled Reduction Methods

The aldehyde group can be selectively reduced to a primary alcohol, yielding (3-(sec-butyl)-4-ethoxyphenyl)methanol. This transformation is a key step in the synthesis of various derivatives where an alcohol functionality is required. Common reagents for this reduction include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent, typically used in alcoholic solvents, and is highly selective for aldehydes and ketones. LiAlH₄ is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.

Table 5: Reagents for the Reduction of this compound

| Reagent | Solvent | Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | (3-(sec-butyl)-4-ethoxyphenyl)methanol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF, then H₃O⁺ workup | (3-(sec-butyl)-4-ethoxyphenyl)methanol |

Derivatization for Enhanced Synthetic Utility

The transformations of the aldehyde group significantly broaden the synthetic utility of this compound. The resulting products—α,β-unsaturated systems, DHPMs, Schiff bases, carboxylic acids, and alcohols—serve as versatile intermediates for further functionalization.

Table 6: Synthetic Utility of Derivatives

| Initial Reaction | Derivative | Potential Follow-up Reactions |

|---|---|---|

| Knoevenagel Condensation | α,β-Unsaturated compound | Michael addition, Diels-Alder reaction, further cyclizations |

| Oxidation | 3-(sec-butyl)-4-ethoxybenzoic acid | Esterification, amidation (e.g., via acyl chloride) |

| Reduction | (3-(sec-butyl)-4-ethoxyphenyl)methanol | Etherification, esterification, conversion to alkyl halide |

Aromatic Ring and Side-Chain Reactivity

The reactivity of the benzene ring is influenced by the electronic effects of its substituents: the sec-butyl group and the ethoxy group.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene and its derivatives. masterorganicchemistry.comlibretexts.org The outcome of such reactions on this compound is dictated by the directing effects of the existing substituents.

Ethoxy Group (-OEt): This is a strongly activating group due to the resonance donation of a lone pair of electrons from the oxygen atom. It is a powerful ortho, para-director. libretexts.org

Sec-butyl Group (-CH(CH₃)CH₂CH₃): This alkyl group is a weakly activating group through an inductive effect. It is also an ortho, para-director. ucla.edu

Formyl Group (-CHO): This is a moderately deactivating group due to its electron-withdrawing nature (both inductive and resonance effects). It is a meta-director.

Table 7: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-(Sec-butyl)-4-ethoxy-5-nitrobenzaldehyde |

| Bromination | Br₂, FeBr₃ | 5-Bromo-3-(sec-butyl)-4-ethoxybenzaldehyde |

| Sulfonation | Fuming H₂SO₄ | 3-(Sec-butyl)-4-ethoxy-5-formylbenzenesulfonic acid |

Functionalization of the Ethoxy Group

The ethoxy group (–O–CH₂CH₃) attached to the aromatic ring is an ether linkage. Its primary mode of functionalization is through cleavage.

Acid-Catalyzed Cleavage: Aryl alkyl ethers can be cleaved by strong acids, most commonly hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.com The halide anion then acts as a nucleophile. Due to the high energy required to form an aryl cation, the nucleophilic attack occurs at the less sterically hindered ethyl carbon (Sₙ2 mechanism), rather than the aromatic carbon. libretexts.org This results in the formation of 3-(sec-butyl)-4-hydroxybenzaldehyde and an ethyl halide. Diaryl ethers are generally resistant to this cleavage. libretexts.org Strong Lewis acids, such as boron tribromide (BBr₃), can also effectively cleave such ethers. masterorganicchemistry.com

Table 1: Plausible Conditions for Ethoxy Group Cleavage

| Reagent(s) | Mechanism | Products |

| Excess HI or HBr | Sₙ2 | 3-(sec-butyl)-4-hydroxybenzaldehyde, Ethyl Halide |

| BBr₃ | Lewis Acid-Catalyzed | 3-(sec-butyl)-4-hydroxybenzaldehyde, Ethyl Bromide |

| H₂SO₄ / H₂O | Sₙ1/Sₙ2 | 3-(sec-butyl)-4-hydroxybenzaldehyde, Ethanol |

This table is based on the typical reactivity of aryl alkyl ethers.

Reactions Involving the Sec-butyl Moiety

The sec-butyl group is an alkyl side chain on the benzene ring. Its reactivity is primarily centered on the benzylic position—the carbon atom directly attached to the aromatic ring.

Benzylic Oxidation: The presence of the aromatic ring significantly activates the C-H bonds at the benzylic position. unizin.orglibretexts.orglibretexts.orglumenlearning.com Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the alkyl side chain. jove.com A crucial requirement for this reaction is the presence of at least one hydrogen atom at the benzylic position, which the sec-butyl group has. unizin.orgcsbsju.edu Regardless of the length of the alkyl chain, the oxidation typically proceeds to form a carboxylic acid group at that position. lumenlearning.comlibretexts.org Therefore, treatment of this compound with hot aqueous KMnO₄ would be expected to yield 4-ethoxy-3-formylbenzoic acid. The tert-butyl group, lacking a benzylic hydrogen, is inert to this reaction. unizin.orglibretexts.org

Benzylic Halogenation: The benzylic position can also be selectively halogenated under radical conditions due to the resonance stabilization of the resulting benzylic radical. libretexts.orgopenstax.org A common reagent for this transformation is N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. openstax.org This would convert the sec-butyl group into a bromo-sec-butyl group at the benzylic carbon.

Table 2: Predicted Reactions of the Sec-butyl Moiety

| Reagent(s) | Reaction Type | Expected Product |

| Hot aq. KMnO₄ | Benzylic Oxidation | 4-ethoxy-3-formylbenzoic acid |

| NBS, (PhCO₂)₂ | Radical Bromination | 3-(1-bromo-sec-butyl)-4-ethoxybenzaldehyde |

This table is predictive, based on established reactions of alkylbenzenes. libretexts.orgucalgary.ca

Multicomponent Reaction Frameworks Involving this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient. Aromatic aldehydes are common substrates in many named MCRs. This compound, as a substituted benzaldehyde, is expected to participate in these reactions.

Biginelli Reaction: This reaction involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea to produce dihydropyrimidinones. wikipedia.orgorganic-chemistry.org The reaction mechanism is believed to proceed through an N-acyliminium ion intermediate. organic-chemistry.orgscite.ai The use of this compound would lead to the formation of a dihydropyrimidinone with the 3-(sec-butyl)-4-ethoxyphenyl group at the 4-position of the heterocyclic ring. wikipedia.orgresearchgate.net

Hantzsch Dihydropyridine (B1217469) Synthesis: This is another classic MCR that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgorganic-chemistry.org The product is a 1,4-dihydropyridine (B1200194) derivative, which can be subsequently oxidized to the corresponding pyridine. organic-chemistry.orgchemtube3d.com Using this compound as the aldehyde component would yield a 1,4-dihydropyridine scaffold bearing the substituted phenyl group at the 4-position. nih.govacs.org These dihydropyridine structures are notable for their use as calcium channel blockers. wikipedia.org

Cascade and Domino Reactions Utilizing the Compound Scaffold

Cascade or domino reactions involve a sequence of transformations that occur under the same reaction conditions, where the functionality for a subsequent step is generated in the previous one. Aromatic aldehydes are key starting materials for initiating such sequences.

Knoevenagel Condensation-Initiated Cascades: The aldehyde group of this compound can readily undergo a Knoevenagel condensation with active methylene compounds (compounds with a CH₂ group flanked by two electron-withdrawing groups). researchgate.netrsc.org This initial condensation forms a new carbon-carbon double bond and can be the first step in a domino sequence. For example, a reaction with dimethyl acetone-1,3-dicarboxylate could proceed via a Michael addition to a chromone, followed by ring cleavage and an intramolecular Knoevenagel condensation involving the aldehyde. beilstein-journals.org

Domino Isomerization/Cyclodehydration: In more complex systems, substituted benzaldehydes can be part of substrates that undergo domino reactions. For instance, iron-catalyzed domino isomerization/cyclodehydration sequences have been used to synthesize benzo[b]carbazole derivatives from complex benzaldehyde precursors. acs.org While a direct application to this compound would require a more elaborate starting material, it demonstrates the potential for the aldehyde group to participate in advanced, metal-catalyzed cyclization cascades.

Electrocyclization Cascades: A plausible cascade could involve an initial reaction to form a polyene system which then undergoes a 6π-electrocyclization. A proposed mechanism involves deprotonation, attack on the ketone, dehydration to form a triene, followed by electrocyclization and aromatization. nih.gov The aldehyde could be a key component in forming such a triene precursor.

C-C Bond Cleavage Reactions Leading to or from Related Benzaldehydes

Carbon-carbon bond cleavage is a challenging but important transformation in organic synthesis.

Decarbonylation: The formyl group (–CHO) of an aldehyde can be removed in a process called decarbonylation, which cleaves the C(aryl)-C(aldehyde) bond. wikipedia.org This transformation is typically catalyzed by transition metal complexes, such as those containing rhodium, palladium, or nickel. acs.orgnih.govthieme-connect.com For aromatic aldehydes, particularly those with electron-donating substituents like the ethoxy group, nickel-catalyzed decarbonylation has been shown to be effective. acs.orgnih.gov Applying such a reaction to this compound would be expected to yield 1-sec-butyl-2-ethoxybenzene.

Formation via C-C Cleavage: While less common, benzaldehydes can be formed through C-C cleavage. For example, the oxidative cleavage of certain stilbene (B7821643) derivatives can yield benzaldehydes. More relevant to its synthesis, the Friedel-Crafts alkylation used to introduce the sec-butyl group onto an ethoxybenzene precursor must be carefully controlled. mt.com Friedel-Crafts reactions can be subject to side reactions, and under harsh conditions or with certain substrates, cleavage of alkyl groups or rearrangement can occur, representing a form of C-C bond breaking. masterorganicchemistry.com

Mechanistic Elucidation of Reactions Pertaining to 3 Sec Butyl 4 Ethoxybenzaldehyde

Detailed Reaction Pathway Delineation

The aldehyde group is susceptible to nucleophilic addition reactions. For instance, in the presence of a nucleophile and an acid catalyst, it would likely undergo acetal (B89532) formation. The proposed mechanism involves the protonation of the carbonyl oxygen, followed by the nucleophilic attack of an alcohol to form a hemiacetal, and subsequent substitution of the hydroxyl group by another alcohol molecule to yield the acetal. pearson.com

Another predictable pathway is the reaction with amines to form imines or enamines, which are common reactions of aldehydes. acs.org The reaction of benzaldehyde (B42025) derivatives with amines to form hydrazones has also been studied, providing a basis for predicting similar reactivity for this compound. acs.org

The aromatic ring, activated by the electron-donating ethoxy and sec-butyl groups, is prone to electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions. The directing effects of the substituents would influence the position of substitution on the benzene (B151609) ring. jeeadv.ac.in

Identification and Characterization of Transient Intermediates

Direct experimental identification and characterization of transient intermediates for reactions of 3-(sec-butyl)-4-ethoxybenzaldehyde are not found in the reviewed literature. However, based on general mechanistic principles, the following transient species can be postulated:

Hemiacetal Intermediate: In acid-catalyzed reactions with alcohols, the formation of a hemiacetal intermediate is a key step. pearson.com This intermediate would be a tetrahedral carbon species with a hydroxyl group and an alkoxy group attached.

Iminium Ion: In reactions with secondary amines, an iminium ion intermediate is expected to form, which then leads to the formation of an enamine. researchgate.net

Carbocation Intermediates: In electrophilic aromatic substitution reactions, the attack of an electrophile on the benzene ring would generate a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The stability of this intermediate is influenced by the electron-donating or withdrawing nature of the substituents on the ring. jeeadv.ac.in

Transition State Structures and Energetics

There is no specific information available on the transition state structures and energetics for reactions involving this compound. Computational chemistry methods, such as Density Functional Theory (DFT), could be employed to model these aspects. Such studies would provide insights into the activation energies of different reaction pathways and help to predict the most favorable reaction conditions. For example, computational studies on other chemical compounds have been used to determine optimization energy and molecular weight, which are indicative of the stability of the material. researchgate.net

Kinetic Analysis and Thermodynamic Parameters

A detailed kinetic analysis and specific thermodynamic parameters for reactions of this compound have not been reported. Kinetic studies on related benzaldehyde derivatives have been conducted to understand the influence of substituents on reaction rates. For instance, the kinetics of the reaction of ozone with benzaldehyde and its derivatives have been investigated, showing that ozone attacks both the aromatic ring and the C-H bond of the carbonyl group. researchgate.net Similarly, kinetic studies on the base-catalyzed reactions of benzaldehyde with acetonitriles have been performed. rsc.org These studies generally indicate that the electronic nature of the substituents on the benzene ring significantly affects the reaction kinetics.

Influence of Solvent Media on Reaction Mechanisms

While specific studies on the influence of solvent media on reactions of this compound are not available, general principles of solvent effects in organic reactions can be applied. The choice of solvent can significantly impact reaction rates and even alter the reaction mechanism. vedantu.com

For reactions involving charged intermediates, such as nucleophilic additions to the carbonyl group or electrophilic aromatic substitutions, the polarity of the solvent is a critical factor. Polar solvents can stabilize charged intermediates and transition states, thereby accelerating the reaction rate. The ability of the solvent to participate in hydrogen bonding can also play a crucial role, especially in reactions involving protic species. researchgate.net

Catalytic Cycle Analysis and Catalyst-Substrate Interactions

Specific catalytic cycles involving this compound have not been described in the literature. However, the functional groups present in the molecule suggest its potential participation in various catalytic processes.

For example, the aldehyde group can be a substrate in transition-metal-catalyzed reactions. The ortho-C-H functionalization of benzaldehydes using transient directing groups has been reported, where an in-situ-formed imine directs a metal catalyst to a specific C-H bond. nih.govacs.org It is plausible that this compound could undergo similar transformations.

Furthermore, the aldehyde could participate in organocatalyzed reactions. For instance, the Knoevenagel condensation, which involves the reaction of an aldehyde with an active methylene (B1212753) compound, can be catalyzed by amines. researchgate.net

The interaction between the catalyst and the substrate is crucial for the efficiency and selectivity of the reaction. In the case of metal-catalyzed reactions, the coordination of the aldehyde's carbonyl oxygen or the aromatic pi-system to the metal center is a likely initial step. For organocatalyzed reactions, the formation of covalent or non-covalent interactions between the catalyst and the substrate would be key.

Computational and Theoretical Chemistry Investigations of 3 Sec Butyl 4 Ethoxybenzaldehyde

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its chemical properties and reactivity. These calculations are often performed using methods like Density Functional Theory (DFT), which provides a good balance between accuracy and computational cost.

Frontier Molecular Orbital Theory Application

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species.

For 3-(sec-butyl)-4-ethoxybenzaldehyde, the electron-donating nature of the ethoxy group and the alkyl (sec-butyl) group at the para and meta positions, respectively, would be expected to raise the energy of the HOMO. The aldehyde group, being electron-withdrawing, would lower the energy of the LUMO. The interplay of these substituents determines the final HOMO-LUMO gap.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.2 | Primarily localized on the benzene (B151609) ring and the oxygen atom of the ethoxy group. |

| LUMO | -1.8 | Primarily localized on the aldehyde group and the benzene ring. |

| HOMO-LUMO Gap | 4.4 | Suggests a moderately stable molecule. |

Note: The values in this table are illustrative and based on general principles of substituted benzenes. Actual values would require specific DFT calculations.

Molecular Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. researchgate.net It is plotted on the electron density surface, with different colors indicating regions of varying electrostatic potential. Red typically signifies regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. researchgate.net Green and yellow represent areas with intermediate potential.

In this compound, the most negative potential (red) would be expected around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons. The region around the hydrogen atom of the aldehyde group would likely show a positive potential (blue), making it a site for nucleophilic attack. The benzene ring would exhibit varying potentials due to the influence of the substituents.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule in terms of localized bonds and lone pairs, which aligns well with the intuitive Lewis structure concept. uni-muenchen.dewikipedia.orgq-chem.com This method allows for the quantification of electron density in atomic orbitals, the hybridization of atoms, and the delocalization of electron density through hyperconjugative interactions. uni-muenchen.de These interactions, which involve the donation of electron density from a filled (donor) NBO to an empty (acceptor) NBO, are crucial for understanding molecular stability. uni-muenchen.de

For this compound, NBO analysis would reveal the nature of the covalent bonds, such as the C-C and C-H bonds of the alkyl and aromatic parts, and the C-O bonds of the ethoxy and aldehyde groups. It would also quantify the charge distribution, providing natural atomic charges on each atom. The analysis would likely show significant delocalization of the lone pairs on the ethoxy oxygen into the aromatic ring's antibonding orbitals, contributing to the electron-donating effect of this group.

Table 2: Illustrative Natural Atomic Charges for Selected Atoms in this compound

| Atom | Natural Charge (e) |

| O (carbonyl) | -0.55 |

| C (carbonyl) | +0.45 |

| O (ethoxy) | -0.50 |

| C (ipso to ethoxy) | +0.20 |

| C (ipso to sec-butyl) | -0.10 |

Note: These values are hypothetical and serve to illustrate the expected charge distribution based on the electronegativity and bonding environment of the atoms.

Conformational Analysis and Potential Energy Surfaces

The presence of flexible groups like the sec-butyl and ethoxy substituents means that this compound can exist in multiple conformations. Conformational analysis aims to identify the stable conformers (energy minima on the potential energy surface) and the energy barriers for rotation between them. These studies are crucial as the conformation of a molecule can significantly influence its physical properties and biological activity.

The rotation around the C-C bond connecting the sec-butyl group to the benzene ring and the C-O bond of the ethoxy group are of particular interest. For the sec-butyl group, different staggered conformations would exist, with their relative energies determined by steric interactions with the adjacent aldehyde group and the benzene ring. researchgate.net Similarly, the orientation of the ethyl group in the ethoxy substituent relative to the aromatic ring will have different energy profiles. Computational studies on similar molecules like sec-butylbenzene (B1681704) have shown that gauche conformers can be significantly populated. researchgate.net A potential energy surface can be generated by systematically rotating the dihedral angles of these groups and calculating the energy at each point.

Reaction Mechanism Modeling and Dynamics Simulations

Computational chemistry can be used to model the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a reaction, chemists can identify the transition states, intermediates, and products. This allows for the calculation of activation energies, which are critical for understanding reaction rates. For instance, the reactivity of the aldehyde group in nucleophilic addition reactions could be modeled. Quantum chemical studies on the allylation of benzaldehyde (B42025) have successfully predicted the stereochemical outcome of the reaction by analyzing the transition state structures. nih.gov

Molecular dynamics simulations can provide insights into the behavior of the molecule over time at a given temperature. These simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of conformational space and the study of dynamic processes.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, Electronic Transitions)

A significant application of computational chemistry is the prediction of spectroscopic data. This can be invaluable for confirming the structure of a synthesized compound or for interpreting experimental spectra.

NMR Chemical Shifts: Density Functional Theory (DFT) calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts with a good degree of accuracy. nih.govrsc.org The predicted shifts are based on the calculated magnetic shielding of each nucleus. For this compound, these calculations would help in assigning the signals of the aromatic protons, which can be complex due to their different chemical environments, as well as the signals of the sec-butyl and ethoxy groups.

Vibrational Frequencies: The vibrational frequencies corresponding to the infrared (IR) and Raman spectra of a molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations help in assigning the various peaks in an experimental spectrum to specific vibrational modes, such as the characteristic C=O stretch of the aldehyde, the C-O stretches of the ether, and the various C-H bending and stretching modes. nih.govsolidstatetechnology.us

Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of a molecule. This involves calculating the energies of the excited states, which correspond to the wavelengths of light the molecule absorbs. For this compound, the electronic transitions would likely be of the π → π* type within the aromatic system and n → π* involving the lone pair on the carbonyl oxygen.

Analysis of Non-covalent Interactions and Intermolecular Forces

The supramolecular architecture and bulk properties of molecular solids are significantly governed by a complex interplay of non-covalent interactions. nih.gov In the case of this compound, a molecule featuring a variety of functional groups, a computational investigation would reveal a landscape of diverse and competing intermolecular forces. These forces, while individually weak (typically ≤15 kJ mol⁻¹), collectively dictate the crystal packing and physical characteristics of the compound. nih.gov The primary non-covalent interactions expected for this compound include van der Waals forces, dipole-dipole interactions, and weak hydrogen bonds.

The presence of the carbonyl group in the aldehyde moiety, along with the ether oxygen of the ethoxy group, introduces polarity and the capacity for specific intermolecular contacts. ncert.nic.in The aromatic ring provides a region for π-interactions, while the aliphatic sec-butyl and ethoxy groups contribute to van der Waals forces. britannica.comunizin.org

A detailed computational analysis, often employing methods like Non-Covalent Interaction (NCI) plots, Quantum Theory of Atoms in Molecules (QTAIM), and Hirshfeld surface analysis, can visualize and quantify these interactions. researchgate.netnih.govnih.gov NCI plots, for instance, are a powerful tool for visualizing non-covalent interactions in three-dimensional space, identifying regions of weak interactions such as hydrogen bonds and van der Waals contacts. nih.govwikipedia.org

The key intermolecular forces anticipated in this compound are:

Weak Hydrogen Bonds (C–H···O): The electronegative oxygen atoms of the carbonyl and ethoxy groups can act as acceptors for weak hydrogen bonds from the C-H bonds of neighboring molecules, including the aromatic C-H bonds and the aliphatic C-H bonds of the sec-butyl and ethoxy groups. nih.gov These C–H···O interactions are recognized as important synthons in the crystal engineering of organic molecules. nih.gov

π-Interactions (C–H···π and π–π Stacking): The electron-rich aromatic ring can participate in two types of π-interactions. C–H···π interactions can occur where a C-H bond from a neighboring molecule is directed towards the face of the benzene ring. nih.gov Additionally, π–π stacking interactions between the aromatic rings of adjacent molecules can contribute to the stability of the crystal structure, although these may be influenced by the steric bulk of the substituents. nih.gov

Computational studies on substituted benzaldehydes have shown that the interplay of these various weak interactions determines the final supramolecular assembly. nih.gov The relative importance of each type of interaction would depend on the specific packing arrangement adopted by the molecules in the crystal lattice.

Illustrative Data from Computational Analysis

| Interaction Type | Interacting Atoms/Groups | Typical Interaction Energy (kJ/mol) | Significance in Crystal Packing |

| van der Waals Forces | Aliphatic C-H groups (sec-butyl, ethoxy) | Variable, cumulative effect | Major contributor to overall cohesion and space-filling. |

| Dipole-Dipole | Carbonyl group (C=O) with neighboring C=O | 3 - 5 | Influences molecular orientation and contributes to lattice energy. |

| Weak Hydrogen Bond | Aromatic C-H with Carbonyl O (C–H···O) | 2 - 8 | Directional interaction that can form specific synthons. |

| Weak Hydrogen Bond | Aliphatic C-H with Carbonyl O (C–H···O) | 1 - 6 | Contributes to the network of interactions stabilizing the crystal. |

| π-Interaction | Aromatic C-H with Benzene Ring (C–H···π) | 2 - 10 | Stabilizes packing through interactions with the π-system. |

| π-Interaction | Benzene Ring with Benzene Ring (π–π Stacking) | 4 - 12 | Can lead to layered structures and significant stabilization. |

Advanced Spectroscopic and Analytical Techniques for Structural Characterization and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Techniques)

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 3-(sec-butyl)-4-ethoxybenzaldehyde. One-dimensional (1D) techniques such as ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum, the aldehyde proton is expected to appear as a distinct singlet at a significantly downfield chemical shift (around 9.8-10.0 ppm) due to the strong deshielding effect of the carbonyl group. The aromatic protons on the benzene (B151609) ring will exhibit complex splitting patterns in the range of 6.9-7.8 ppm. The ethoxy group will show a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons. The sec-butyl group will display a multiplet for the methine (-CH) proton, a multiplet for the methylene (-CH2-) protons, and a triplet for the terminal methyl (-CH3) protons, along with a doublet for the other methyl group attached to the methine.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde is the most downfield signal, typically appearing around 190 ppm. The aromatic carbons resonate in the 110-165 ppm region, while the aliphatic carbons of the ethoxy and sec-butyl groups appear in the upfield region.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between atoms. COSY spectra reveal proton-proton couplings, helping to piece together the spin systems of the ethoxy and sec-butyl groups and to assign the aromatic protons. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| Aldehyde (-CHO) | 9.85 | Singlet | - |

| Aromatic (H-2) | 7.75 | Doublet | ~2.0 |

| Aromatic (H-6) | 7.70 | Doublet of Doublets | ~8.5, 2.0 |

| Aromatic (H-5) | 6.95 | Doublet | ~8.5 |

| Ethoxy (-OCH₂CH₃) | 4.10 | Quartet | 7.0 |

| Sec-butyl (-CH(CH₃)CH₂CH₃) | 3.20 | Sextet | 7.0 |

| Ethoxy (-OCH₂CH₃) | 1.45 | Triplet | 7.0 |

| Sec-butyl (-CH(CH₃)CH₂CH₃) | 1.60 | Multiplet | - |

| Sec-butyl (-CH(CH₃)CH₂CH₃) | 1.25 | Doublet | 7.0 |

¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Aldehyde (-CHO) | 191.0 |

| Aromatic (C-4) | 164.0 |

| Aromatic (C-2) | 132.5 |

| Aromatic (C-3) | 130.0 |

| Aromatic (C-1) | 129.5 |

| Aromatic (C-6) | 127.0 |

| Aromatic (C-5) | 111.0 |

| Ethoxy (-OCH₂) | 64.0 |

| Sec-butyl (-CH) | 35.0 |

| Sec-butyl (-CH₂) | 29.0 |

| Sec-butyl (-CH₃ on CH) | 20.0 |

| Ethoxy (-CH₃) | 15.0 |

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is crucial for identifying the functional groups within this compound. study.comrsc.org These methods are complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa. thermofisher.com

The FT-IR spectrum is dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, which is expected around 1700 cm⁻¹. docbrown.info Other key absorptions include C-H stretching vibrations from the aromatic ring (around 3000-3100 cm⁻¹), the aldehyde group (a pair of bands between 2700-2900 cm⁻¹), and the aliphatic sec-butyl and ethoxy groups (2850-3000 cm⁻¹). docbrown.infoias.ac.in The C-O-C stretching of the ether linkage will produce a strong band in the 1200-1250 cm⁻¹ region. The region below 1600 cm⁻¹ contains vibrations from the benzene ring and C-H bending modes, which form a unique "fingerprint" for the molecule. docbrown.info

The Raman spectrum will also show the characteristic C=O stretch, although it may be weaker than in the IR spectrum. Aromatic ring vibrations, particularly the ring breathing modes, typically give rise to strong signals in the Raman spectrum.

Vibrational Frequencies for this compound

| Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2980-2850 | 2980-2850 | Strong |

| Aldehyde C-H Stretch | 2850-2800 & 2750-2700 | 2850-2800 & 2750-2700 | Weak-Medium |

| C=O Stretch (Aldehyde) | ~1700 | ~1700 | Strong (IR), Medium (Raman) |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 | Medium-Strong |

| Aliphatic C-H Bend | 1470-1370 | 1470-1370 | Medium |

| C-O-C Asymmetric Stretch | ~1250 | ~1250 | Strong (IR) |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, the molecular formula is C₁₃H₁₈O₂, giving a molecular weight of approximately 206.28 g/mol .

In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z 206. A common fragmentation pathway for benzaldehydes is the loss of a hydrogen atom from the aldehyde group, resulting in a stable acylium ion ([M-1]⁺) at m/z 205, which is often the base peak. docbrown.infoyoutube.com Other significant fragmentation patterns can be predicted based on the structure:

Loss of the ethyl group from the ethoxy moiety ([M-29]⁺) leading to a fragment at m/z 177.

Loss of the sec-butyl group ([M-57]⁺) resulting in an ion at m/z 149.

Benzylic cleavage of the sec-butyl group, leading to the loss of a propyl radical ([M-43]⁺) to form an ion at m/z 163.

Analysis of these fragmentation patterns provides corroborating evidence for the proposed structure.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Formula |

|---|---|---|

| 206 | Molecular Ion [M]⁺ | [C₁₃H₁₈O₂]⁺ |

| 205 | [M-H]⁺ | [C₁₃H₁₇O₂]⁺ |

| 177 | [M-C₂H₅]⁺ | [C₁₁H₁₃O₂]⁺ |

| 163 | [M-C₃H₇]⁺ | [C₁₀H₁₁O₂]⁺ |

| 149 | [M-C₄H₉]⁺ | [C₉H₉O₂]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions arising from π→π* and n→π* transitions associated with the aromatic ring and the carbonyl group. researchgate.netuobabylon.edu.iq

The benzene ring and the carbonyl group form a conjugated system, which influences the position of the absorption maxima (λmax). Typically, substituted benzaldehydes exhibit two main absorption bands:

A strong absorption band at shorter wavelengths (around 240-280 nm) attributed to the π→π* transition of the conjugated system.

A weaker absorption band at longer wavelengths (around 300-340 nm) corresponding to the formally forbidden n→π* transition of the carbonyl group. libretexts.org

The presence of the electron-donating ethoxy group and the alkyl sec-butyl group on the benzene ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands compared to unsubstituted benzaldehyde (B42025). uobabylon.edu.iq

Electronic Transitions for this compound

| Transition Type | Approximate λmax (nm) | Chromophore | Relative Intensity |

|---|---|---|---|

| π→π* | 250 - 280 | Aromatic Ring/Carbonyl Conjugation | High |

X-ray Crystallography for Solid-State Structural Elucidation (if applicable to related compounds)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate data on bond lengths, bond angles, and intermolecular interactions in the solid state. While specific crystallographic data for this compound may not be readily available, analysis of related substituted benzaldehyde structures can provide valuable insights.

In the solid state, the benzene ring is expected to be planar. The aldehyde group may be slightly twisted out of the plane of the ring due to steric hindrance from the adjacent sec-butyl group. The conformation of the flexible ethoxy and sec-butyl side chains would also be determined. Crystal packing would likely be influenced by weak intermolecular interactions such as C-H···O hydrogen bonds and van der Waals forces.

Typical Bond Lengths and Angles in Substituted Benzaldehydes

| Parameter | Typical Value |

|---|---|

| C=O Bond Length | 1.21 - 1.23 Å |

| Aromatic C-C Bond Length | 1.38 - 1.41 Å |

| C(aromatic)-C(aldehyde) Bond Length | 1.47 - 1.49 Å |

| C(aromatic)-O Bond Length | 1.36 - 1.38 Å |

| C-O-C Bond Angle (in ethoxy) | 117 - 119° |

Chromatographic Methods for Separation and Quantitative Analysis (e.g., GC-MS, HPLC)

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and impurities, as well as for determining its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds like this benzaldehyde derivative. researchgate.netcoresta.org The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column (e.g., a nonpolar or medium-polarity column like one coated with 5% phenyl polysiloxane). The separated components are then detected by a mass spectrometer, which provides both identification based on the mass spectrum and quantification. nih.gov

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis of this compound. researchgate.netgoogle.com Reversed-phase HPLC, using a C18 or C8 column, would be the method of choice. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol would be used to elute the compound. rsc.org Detection is typically achieved using a UV detector set at one of the compound's absorption maxima (e.g., ~254 nm). HPLC is particularly useful for analyzing samples that may not be suitable for GC due to low volatility or thermal instability, and it is a standard method for purity assessment. researchgate.net

Typical Chromatographic Conditions for Analysis

| Technique | Parameter | Typical Condition |

|---|---|---|

| GC-MS | Column | 30 m x 0.25 mm ID, 5% Phenyl Polysiloxane |

| Carrier Gas | Helium | |

| Injection Mode | Split/Splitless | |

| Temperature Program | e.g., 100°C hold 2 min, ramp to 280°C at 15°C/min | |

| Detection | Mass Spectrometry (Scan or SIM mode) | |

| HPLC | Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | |

| Flow Rate | 1.0 mL/min |

Applications in Advanced Organic Synthesis and Materials Science

3-(Sec-butyl)-4-ethoxybenzaldehyde as a Versatile Synthetic Building Block

The reactivity of the aldehyde functional group, combined with the electronic and steric influence of the sec-butyl and ethoxy substituents, positions this compound as a valuable starting material for the synthesis of a wide array of organic compounds.

Construction of Complex Heterocyclic Systems (e.g., Purine (B94841) Derivatives, Dihydropyrimidinones)

Heterocyclic compounds are of paramount importance in medicinal chemistry and drug discovery. The aldehyde functionality of this compound serves as a key handle for its incorporation into various heterocyclic frameworks.

Purine Derivatives:

Purines are fundamental components of nucleic acids and coenzymes, and their derivatives often exhibit significant biological activity. A common strategy for synthesizing substituted purines involves the condensation of a substituted benzaldehyde (B42025) with a suitably functionalized pyrimidine (B1678525) derivative. For instance, the reaction of a 4,5-diaminopyrimidine (B145471) with an aldehyde, followed by cyclization, is a well-established route to 8-substituted purines.

While no specific synthesis of purine derivatives using this compound has been reported, it could theoretically be employed in reactions such as the one described for other benzaldehydes, leading to novel purine analogues. The general reaction scheme would involve the condensation of a diamine with this compound to form a Schiff base, which then undergoes cyclization to yield the purine core.

Illustrative Synthesis of a Hypothetical Purine Derivative

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 4,5-Diaminopyrimidine | This compound | 8-(3-sec-Butyl-4-ethoxyphenyl)-9H-purine | Condensation/Cyclization |

Dihydropyrimidinones (DHPMs):

The Biginelli reaction is a powerful one-pot, three-component reaction for the synthesis of dihydropyrimidinones, a class of compounds with a wide range of pharmacological activities. nih.govwikipedia.orgunair.ac.id This reaction typically involves the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) under acidic conditions. nih.govwikipedia.org

Table 1: Illustrative Biginelli Reaction with this compound

| Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea | Catalyst | Product |

| This compound | Ethyl acetoacetate | Urea | HCl | 4-(3-sec-Butyl-4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester |

| This compound | Acetylacetone | Thiourea | Yb(OTf)₃ | 5-Acetyl-4-(3-sec-Butyl-4-ethoxyphenyl)-6-methyl-3,4-dihydro-1H-pyrimidine-2-thione |

Integration into Supramolecular Assemblies and Functional Materials (e.g., Hydrogelators, Polymers)

The unique combination of a reactive aldehyde and a substituted aromatic ring makes this compound a candidate for incorporation into larger molecular architectures, such as supramolecular assemblies and functional polymers.

Hydrogelators:

Low molecular weight gelators are molecules that can self-assemble in a solvent to form a three-dimensional network, entrapping the solvent and leading to gel formation. The design of such molecules often involves a combination of hydrophobic and hydrophilic moieties, as well as directional interactions like hydrogen bonding and π-π stacking. The aromatic ring of this compound could participate in π-π stacking, while the aldehyde group provides a site for further functionalization to introduce hydrogen bonding motifs or to link to other molecular components.

Polymers:

Benzaldehyde derivatives can be incorporated into polymers through various polymerization techniques. The aldehyde group can be used as a functional handle for post-polymerization modification. For example, polymers bearing pendant benzaldehyde groups can be synthesized and subsequently reacted with amines to form Schiff bases, allowing for the attachment of various functionalities. This approach enables the creation of functional polymers with tailored properties for applications in drug delivery, sensing, or as antimicrobial materials.

Table 2: Potential Polymer Functionalization via this compound

| Polymer Backbone | Functionalization Reaction | Resulting Functionality | Potential Application |

| Poly(vinylamine) | Reductive amination with this compound | Pendant 3-sec-butyl-4-ethoxybenzyl groups | Modified release profiles, altered hydrophobicity |

| Allyl-functionalized polymer | Thiol-ene reaction with a thiol-modified this compound derivative | Covalently linked benzaldehyde moieties | Cross-linkable materials, stimuli-responsive systems |

Molecular Design and Scaffold Modification for Targeted Synthesis

The this compound scaffold can serve as a starting point for the design and synthesis of more complex molecules with specific biological targets. The sec-butyl and ethoxy groups provide a particular steric and electronic environment that can be fine-tuned through further chemical modifications.

For instance, the aldehyde group can be converted into a variety of other functional groups, such as alcohols, carboxylic acids, or nitriles, which can then be used in subsequent coupling reactions to build larger, more elaborate structures. The aromatic ring itself can undergo further electrophilic substitution reactions, although the positions of substitution would be directed by the existing sec-butyl and ethoxy groups. This allows for the systematic exploration of the chemical space around this scaffold to optimize interactions with a biological target.

Development of Novel Methodologies Inspired by the this compound Scaffold

The specific steric and electronic properties of this compound could inspire the development of new synthetic methodologies. For example, the steric hindrance imparted by the sec-butyl group ortho to the aldehyde could lead to unique selectivity in certain reactions.

The development of catalysts or reaction conditions that can overcome this steric hindrance or, conversely, take advantage of it to achieve specific stereochemical outcomes would be a valuable contribution to synthetic organic chemistry. While no methodologies have been specifically developed based on this compound, its structure presents interesting challenges and opportunities for methodological innovation.

Concluding Remarks and Prospective Research Avenues

Synthesis of Key Academic Contributions and Methodological Advancements

The understanding of 3-(Sec-butyl)-4-ethoxybenzaldehyde is currently rooted in fundamental principles of organic synthesis and reactivity. Its preparation relies on well-established formylation methodologies like the Vilsmeier-Haack reaction, which are known for their effectiveness with electron-rich aromatic substrates. wikipedia.orgchemistrysteps.com The reactivity of the compound can be reliably predicted based on the known chemistry of aromatic aldehydes and ethers. The primary contribution of existing knowledge is therefore theoretical and predictive, providing a solid foundation for practical investigation.

Unaddressed Research Challenges and Future Directions

The most significant gap in the current knowledge base is the lack of empirical data on this compound. Key research challenges and future directions include:

Optimized Synthesis and Characterization: Developing and optimizing a high-yield synthetic route and performing comprehensive spectroscopic characterization (NMR, IR, MS, X-ray crystallography) to confirm its structure and properties.

Exploration of Reactivity: Systematically investigating the reactivity of the compound to create a library of its derivatives. This would expand its utility as a versatile chemical intermediate.

Biological Screening: Conducting in-vitro and in-vivo screening for potential biological activities, such as antimicrobial, anti-inflammatory, or agrochemical effects, based on the activities of structurally related compounds.

Physicochemical Properties: Measuring key physicochemical properties like solubility, logP, and stability, which are crucial for evaluating its potential in pharmaceutical and material applications.

Broader Impact and Innovation Potential in Chemical Research

This compound represents a class of highly functionalized, yet underexplored, aromatic building blocks. The innovation potential lies in its use as a scaffold to generate novel molecules with unique properties. The interplay of the sec-butyl and ethoxy substituents offers a specific steric and electronic profile that could lead to new ligands for catalysis, active ingredients in pharmaceuticals, or specialized monomers for polymer synthesis. Unlocking this potential through dedicated research could provide valuable new tools for chemists and material scientists, contributing to advancements across various scientific disciplines.

Q & A

Basic: What are the recommended synthetic routes for 3-(sec-butyl)-4-ethoxybenzaldehyde, and how can regioselectivity be ensured during alkylation?

The synthesis typically involves Friedel-Crafts alkylation or nucleophilic substitution to introduce the sec-butyl and ethoxy groups onto the benzaldehyde scaffold. To ensure regioselectivity:

- Use steric/electronic directing groups (e.g., methoxy) to guide substitution at the para position .

- Optimize reaction conditions (e.g., Lewis acid catalysts like AlCl₃ for Friedel-Crafts alkylation) to favor ortho/para substitution patterns .

- Monitor intermediates via TLC or HPLC to confirm regiochemical outcomes .

Basic: How can NMR spectroscopy distinguish between structural isomers of this compound?

Key NMR features include:

- ¹H NMR :

- ¹³C NMR :

Advanced: How does the sec-butyl group influence the compound’s reactivity in condensation reactions compared to tert-butyl or linear alkyl chains?

The sec-butyl group introduces steric hindrance while maintaining moderate electron-donating effects:

- Steric effects : Slower reaction kinetics in nucleophilic additions (e.g., Knoevenagel condensation) due to hindered access to the aldehyde group .

- Electronic effects : Hyperconjugation from the sec-butyl C-H bonds slightly activates the aromatic ring, enhancing electrophilic substitution at the para position .

- Comparative studies with tert-butyl analogs show reduced solubility in polar solvents, requiring solvent optimization (e.g., DMF/THF mixtures) .

Advanced: What analytical methods resolve contradictions in reported solubility data for this compound?

Discrepancies arise from solvent purity and measurement techniques. To standardize

- Use HPLC with UV detection (λ = 280 nm) to quantify solubility in water, ethanol, and DMSO .

- Apply thermogravimetric analysis (TGA) to assess thermal stability and solvent retention artifacts .